molecular formula C16H14FN3O3S B2663651 2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide CAS No. 1022873-90-0

2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide

Cat. No.: B2663651
CAS No.: 1022873-90-0
M. Wt: 347.36
InChI Key: GIVBVVXRPPJOLJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide is a fluorinated acetamide derivative characterized by a 4-fluorophenoxy group and a thioamide-linked phenylformamido substituent. Its structure combines aromatic, electron-withdrawing (fluorine), and sulfur-containing moieties, which are known to influence physicochemical properties and biological activity .

Properties

IUPAC Name

N-[[[2-(4-fluorophenoxy)acetyl]amino]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S/c17-12-6-8-13(9-7-12)23-10-14(21)19-20-16(24)18-15(22)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,21)(H2,18,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVBVVXRPPJOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluorophenol with an appropriate acylating agent to form 4-fluorophenoxyacetyl chloride. This intermediate is then reacted with phenylformamide and a thiol reagent under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the phenylformamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features:

  • Backbone: Acetamide core with a 4-fluorophenoxy group.
  • Substituents: Thioamide linkage to a phenylformamido group. Fluorine at the para position of the phenoxy ring.

Analogues with Similar Motifs:

Compound Name Substituent Variations Key Structural Differences Source
2-Chloro-N-(4-fluorophenyl)acetamide Chloro instead of thioamide-phenylformamido Halogen substitution (Cl vs. F)
2-Azido-N-(4-fluorophenyl)acetamide Azide group instead of thioamide Reactive azide functionality
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide Butyryl and n-butyl groups Aliphatic chain substitutions
2-(2-Ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide Ethoxy-formylphenoxy group Additional aromatic/formyl substitution

Yield Comparison :

Compound (from ) Yield (%) Melting Point (°C) Notes
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide 82 75 High yield, aliphatic chain
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide 54 84 Lower yield, polar hydroxyl group
Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate 51 74 Chiral center ([α]₂²D = +61.1)

Physicochemical Properties

Melting Points and Polarity:

  • The target compound’s melting point is expected to align with analogues (70–85°C), influenced by fluorine’s electronegativity and thioamide hydrogen bonding .
  • Rf Values (TLC): Analogues in show Rf = 0.28–0.65, indicating moderate polarity. The thioamide group may reduce polarity compared to hydroxylated derivatives.

Hydrophobicity (logP):

  • Fluorine and aromatic groups increase logP, enhancing membrane permeability (e.g., chloroacetamides in with logP >3.5).

Antimicrobial Activity:

  • Chloroacetamides: MICs as low as 13–27 µM against S. aureus and E. coli due to electron-withdrawing substituents (Cl, Br, NO₂) .
  • Thioamide Analogues : Sulfur-containing groups (e.g., in ) show enhanced activity via improved binding to microbial enzymes.

Enzyme Inhibition (17β-HSD2):

  • Hydrophobic substituents (e.g., N-phenethyl in ) boost activity by interacting with aromatic residues. The target compound’s phenylformamido group may mimic this effect.

COX Inhibition (Molecular Docking):

    Biological Activity

    The compound 2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide is a synthetic molecule that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant research findings.

    Chemical Structure and Properties

    The molecular formula of 2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide is C18H19FN3O2SC_{18}H_{19}FN_3O_2S, and its molecular weight is approximately 348.43 g/mol. The structure features a fluorophenoxy group, a phenylformamido moiety, and a methanethioyl group, contributing to its biological interactions.

    PropertyValue
    Molecular FormulaC₁₈H₁₉FN₃O₂S
    Molecular Weight348.43 g/mol
    IUPAC Name2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide
    CAS NumberNot available

    Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets, potentially influencing pathways related to cell growth and apoptosis. The presence of the fluorine atom in the phenoxy group may enhance lipophilicity, allowing better membrane permeability and interaction with cellular targets.

    Antimicrobial Activity

    In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

    Case Studies

    • Antituberculosis Activity : A study investigated the efficacy of related compounds in inhibiting Mycobacterium tuberculosis. The results indicated that modifications in the chemical structure could enhance activity against resistant strains, suggesting a promising avenue for further research on 2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide in tuberculosis treatment .
    • Cytotoxicity Assays : Cytotoxicity tests performed on human cell lines revealed that certain derivatives exhibited low toxicity while maintaining antimicrobial efficacy. This balance is crucial for developing therapeutic agents that minimize adverse effects on human cells .

    Table 2: Summary of Biological Activities

    Activity TypeObservations
    AntimicrobialEffective against resistant bacterial strains
    AntituberculosisPromising results in inhibiting Mycobacterium tuberculosis
    CytotoxicityLow cytotoxicity in human cell lines

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